molecular formula C21H19ClN4O4S2 B14989140 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide

Cat. No.: B14989140
M. Wt: 491.0 g/mol
InChI Key: SXKKVKBKIBEMBE-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-{5-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is a complex organic compound that features a benzenesulfonyl group, a chlorophenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-{5-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-{5-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The benzenesulfonyl and chlorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(BENZENESULFONYL)-N-{5-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-{5-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZENESULFONYL)-N-{5-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]-1,3,4-THIADIAZOL-2-YL}PROPANAMIDE is unique due to the combination of its functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19ClN4O4S2

Molecular Weight

491.0 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C21H19ClN4O4S2/c22-15-6-8-16(9-7-15)26-13-14(12-19(26)28)20-24-25-21(31-20)23-18(27)10-11-32(29,30)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,23,25,27)

InChI Key

SXKKVKBKIBEMBE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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